Verubulin hydrochloride

Descripción general

Descripción

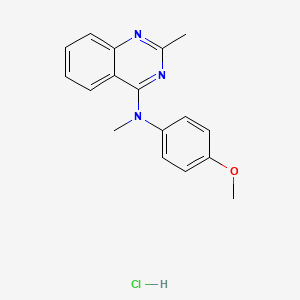

El hidrocloruro de verubulina es un potente agente antineoplásico conocido por su capacidad para inhibir la formación de microtúbulos. Este inhibidor de molécula pequeña no es un sustrato para las bombas de resistencia a múltiples fármacos, lo que lo convierte en un candidato prometedor para el tratamiento del cáncer . La fórmula química del hidrocloruro de verubulina es C₁₇H₁₈ClN₃O, y tiene un peso molecular de 315,8 g/mol .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El hidrocloruro de verubulina se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de un núcleo de quinazolina. La síntesis normalmente comienza con la reacción de 4-metoxianilina con 2,4-dimetilquinazolina para formar N-(4-metoxifenil)-N,2-dimetilquinazolin-4-amina. Este intermedio se trata luego con ácido clorhídrico para producir hidrocloruro de verubulina .

Métodos de Producción Industrial: La producción industrial del hidrocloruro de verubulina implica la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. Esto incluye controlar la temperatura, el pH y el tiempo de reacción. El producto final se purifica utilizando técnicas como la recristalización y la cromatografía .

Tipos de Reacciones:

Oxidación: El hidrocloruro de verubulina puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el hidrocloruro de verubulina en sus formas reducidas, que pueden tener diferentes actividades biológicas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan en reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de quinazolina, mientras que la reducción puede producir derivados de aminas .

Aplicaciones Científicas De Investigación

Glioblastoma Multiforme (GBM)

Verubulin has been evaluated in several clinical trials for its efficacy against glioblastoma multiforme, a highly aggressive brain tumor. In a phase II trial involving 56 patients with recurrent GBM, the drug was administered as a single agent. Results indicated that while the treatment was relatively well tolerated, it exhibited minimal anti-tumor activity overall. However, patients who were naive to bevacizumab (a common treatment) showed better outcomes compared to those who had previously received it, with median survival rates of 9.5 months versus 3.4 months for refractory cases .

Other Tumor Types

In addition to GBM, verubulin has shown potential against various cancers such as melanoma, ovarian cancer, and small cell lung cancer. Preclinical studies have demonstrated low nanomolar potency against these tumor models .

Development of Analogues

Research into verubulin analogues aims to enhance its therapeutic profile while reducing toxicity. For instance:

- Saturated Derivatives : A series of analogues were synthesized with modifications to their structure (e.g., cyclohexane or cycloheptane rings). These compounds were tested for cytotoxicity against different cancer cell lines, revealing promising results in terms of potency and selectivity .

- Dual Inhibitors : Some derivatives have been developed that inhibit both tubulin and vascular endothelial growth factor receptor-2 (VEGFR2), leading to significant reductions in tumor size and vascular disruption in xenograft models .

Toxicity Concerns

Despite its efficacy, verubulin's clinical progression has been hampered by cardiovascular toxicity observed in trials. Notable toxic effects include hypertension, myocardial infarction, and cerebral hemorrhage. These side effects highlight the need for careful patient selection and monitoring during treatment .

Summary of Research Findings

The following table summarizes key findings from various studies on verubulin and its analogues:

| Study/Trial | Cancer Type | Phase | Key Findings | Toxicity |

|---|---|---|---|---|

| Phase II Trial | GBM | II | Minimal anti-tumor activity; better outcomes in bevacizumab-naive patients | Cardiovascular toxicity observed |

| Preclinical Studies | Melanoma, Ovarian Cancer | N/A | Low nanomolar potency against multiple tumor types | N/A |

| Analogue Development | Various Cancers | N/A | Enhanced potency and selectivity in new derivatives | Varies by analogue |

Mecanismo De Acción

El hidrocloruro de verubulina ejerce sus efectos inhibiendo la polimerización de tubulina, lo que interrumpe la formación de microtúbulos. Esto lleva al arresto del ciclo celular y la apoptosis en las células cancerosas. Además, el hidrocloruro de verubulina actúa como un agente disruptor vascular, desestabilizando los vasos sanguíneos recién formados en los tumores . El compuesto se une al sitio de unión de la colchicina en la tubulina, evitando el ensamblaje de los microtúbulos y finalmente provocando la muerte celular .

Compuestos Similares:

Colchicina: Otro inhibidor de la polimerización de tubulina que se une al mismo sitio que el hidrocloruro de verubulina.

Combretastatina A-4: Un potente inhibidor de microtúbulos con un mecanismo de acción similar.

Vinblastina: Un agente antineoplásico que inhibe la formación de microtúbulos pero se une a un sitio diferente en la tubulina.

Unicidad del Hidrocloruro de Verubulina: El hidrocloruro de verubulina es único en su capacidad para cruzar la barrera hematoencefálica, lo que lo hace particularmente eficaz para tratar los tumores cerebrales. Además, su resistencia a las bombas de resistencia a múltiples fármacos lo diferencia de otros inhibidores de microtúbulos, mejorando su eficacia en el tratamiento del cáncer .

Comparación Con Compuestos Similares

Colchicine: Another tubulin polymerization inhibitor that binds to the same site as verubulin hydrochloride.

Combretastatin A-4: A potent microtubule inhibitor with a similar mechanism of action.

Vinblastine: An antineoplastic agent that inhibits microtubule formation but binds to a different site on tubulin.

Uniqueness of this compound: this compound is unique in its ability to cross the blood-brain barrier, making it particularly effective for treating brain tumors. Additionally, its resistance to multidrug resistance pumps sets it apart from other microtubule inhibitors, enhancing its efficacy in cancer treatment .

Actividad Biológica

Verubulin hydrochloride, also known as MPC-6827, is a potent small-molecule inhibitor of microtubule formation, primarily recognized for its antitumor activity. This compound has garnered attention due to its ability to disrupt tubulin polymerization, leading to significant cytotoxic effects in various cancer cell lines. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in preclinical studies, and potential clinical implications.

Verubulin acts as a tubulin polymerization inhibitor , binding to the colchicine-binding site on tubulin. By preventing the assembly of microtubules, verubulin disrupts critical cellular processes such as mitosis and intracellular transport. This action results in cell cycle arrest and subsequent apoptosis in cancer cells.

- Binding Affinity : The compound exhibits an IC50 value ranging from 1.5 to 3.4 nM , highlighting its potent inhibitory effect on microtubule formation .

Efficacy in Cancer Models

Numerous studies have demonstrated the effectiveness of verubulin against various cancer types, including:

- Breast Cancer : In vitro studies using the MCF7 breast cancer cell line showed significant cytotoxicity, with dose-response curves indicating high efficacy .

- Lung Cancer : Verubulin has shown potent activity against non-small cell lung cancer (NSCLC) models, leading to reduced tumor growth both in vitro and in vivo .

- Other Cancers : It has also been effective against melanoma, ovarian cancer, and prostate cancer .

Cytotoxicity Studies

A series of experiments evaluated the cytotoxic effects of verubulin and its analogues across different cell lines:

| Compound | Cell Line | IC50 (nM) | Selectivity |

|---|---|---|---|

| Verubulin | MCF7 | 2.0 | High |

| Verubulin | A549 | 3.0 | Moderate |

| Analogue 2c | MCF7 | 1.8 | High |

| Analogue 2k | A549 | 30 | Low |

The table above summarizes findings from cytotoxicity assays where verubulin demonstrated superior potency compared to its analogues .

Imaging Studies

Recent imaging studies utilizing positron emission tomography (PET) have provided insights into the distribution and uptake of verubulin in vivo:

- Rodent Models : Preliminary PET imaging revealed varying uptake levels between mouse and rat brains, with significant differences noted under different pretreatment conditions .

- Alzheimer's Disease Tissue : Autoradiography studies indicated higher uptake of verubulin in Alzheimer's disease patient tissue compared to healthy controls, suggesting potential applications beyond oncology .

Clinical Implications and Toxicity Concerns

While verubulin exhibits promising antitumor activity, its clinical progression has faced challenges due to cardiovascular toxicity observed in early-phase trials. Reported side effects include hypertension, myocardial infarction, and cerebral hemorrhage . These adverse effects necessitate careful monitoring and further investigation into the safety profile of verubulin.

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O.ClH/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13;/h4-11H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUWDIKZJLOZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238682 | |

| Record name | Verubulin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917369-31-4 | |

| Record name | Verubulin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917369314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verubulin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERUBULIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33380QZ0QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.